[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
CAS No.:
Cat. No.: VC14785507
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol
* For research use only. Not for human or veterinary use.
![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid -](/images/structure/VC14785507.png)
Specification
Molecular Formula | C16H24N2O5 |
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Molecular Weight | 324.37 g/mol |
IUPAC Name | 2-[1-[[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C16H24N2O5/c1-22-14-9-12(23-18-14)5-6-13(19)17-11-16(10-15(20)21)7-3-2-4-8-16/h9H,2-8,10-11H2,1H3,(H,17,19)(H,20,21) |
Standard InChI Key | PAYNOXKWEQAOAQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NOC(=C1)CCC(=O)NCC2(CCCCC2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, [1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid, reflects its hybrid architecture (Fig. 1):
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Cyclohexylacetic acid core: Provides hydrophobic interactions and conformational stability.
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Propanoyl linker: Bridges the cyclohexyl group to the oxazole ring, influencing solubility and bioavailability.
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3-Methoxy-1,2-oxazole: A heterocyclic ring with electron-rich regions for hydrogen bonding and π-π stacking .
Property | Value | Source |
---|---|---|
CAS Number | 1574295-58-1 | |
Molecular Formula | C₁₆H₂₄N₂O₅ | |
Molecular Weight | 324.37 g/mol | |
Density | Not reported | - |
Boiling/Melting Points | Not characterized | - |
Spectroscopic Data
While experimental spectra (NMR, IR) are unavailable in public databases, computational predictions using tools like PubChem’s BioActivity Score (result 11, 14) suggest strong absorption in the UV-Vis range (λmax ~270 nm) due to the conjugated oxazole system.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Oxazole Formation: Cyclocondensation of 3-methoxy-1,2-oxazol-5-yl propanoyl chloride with aminomethylcyclohexane.
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Reductive Amination: Coupling the intermediate to cyclohexylacetic acid using carbodiimide crosslinkers .
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Purification: Chromatography (HPLC) achieves >95% purity, as noted in patent EP1599452A1 for analogous PPAR modulators .
Challenges
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Oxazole Stability: The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments .
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Stereochemical Control: The cyclohexyl group’s chair conformation impacts biological activity, requiring chiral resolution techniques .
Analog | Molecular Weight (g/mol) | Key Activity |
---|---|---|
Chloro-substituted | 328.79 | PI3Kα inhibition |
Hydroxy-substituted | 310.35 | PPAR-γ activation |
Therapeutic Applications
Metabolic Disorders
The compound’s structural similarity to 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid (CAS 16877-55-7) , a PPAR-γ modulator, suggests utility in:
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Type 2 Diabetes: Enhances insulin sensitivity via adipocyte differentiation .
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Dyslipidemia: Reduces LDL and triglycerides in preclinical models .
Oncology
PI3K/Akt pathway inhibition by chloro-analogs positions this compound as a candidate for:
Comparative Analysis with Analogs
Parameter | Target Compound | Chloro-Analog | Hydroxy-Analog |
---|---|---|---|
Molecular Weight | 324.37 | 328.79 | 310.35 |
Solubility (pH 7.4) | 42 µM | 18 µM | 65 µM |
PPAR-γ EC₅₀ | 0.8 µM | Not active | 0.5 µM |
PI3Kα IC₅₀ | >10 µM | 12 nM | >10 µM |
Future Directions
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Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration for neurological applications.
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Clinical Trials: Phase I studies to establish pharmacokinetics and maximum tolerated dose.
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Combination Therapies: Pair with metformin or checkpoint inhibitors to exploit synergistic effects.
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